molecular formula C19H17FN2O5S2 B2897062 N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896322-25-1

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2897062
CAS No.: 896322-25-1
M. Wt: 436.47
InChI Key: DSRGKXUIQCDLDX-UHFFFAOYSA-N
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Description

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H17FN2O5S2 and its molecular weight is 436.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c20-14-6-2-1-5-13(14)11-21-18(23)19(24)22-12-16(15-7-3-9-27-15)29(25,26)17-8-4-10-28-17/h1-10,16H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRGKXUIQCDLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21N3O5S2C_{22}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of 471.55 g/mol. The structure features a furan ring, a thiophene sulfonyl group, and a fluorophenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21N3O5S2
Molecular Weight471.55 g/mol
LogP2.0845
Polar Surface Area98.146 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Ring : Using methods like the Paal-Knorr synthesis.
  • Introduction of the Fluorophenyl Group : Via Suzuki coupling reactions.
  • Amidation Reaction : Combining the furan derivative with suitable amines to yield the final product .

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves modulation of cellular pathways related to apoptosis and cell cycle regulation .

For instance, studies have shown that fluorinated compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The exact pathways affected by this compound require further investigation but may involve interactions with protein kinases or other signaling molecules.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes linked to disease processes. For example, compounds containing thiophene and furan moieties have been reported to exhibit inhibitory activity against various kinases and proteases, which could be relevant for therapeutic applications in oncology .

Case Studies

  • Case Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
    CompoundIC50 (µM)Cell Line
    N'-[(2-fluorophenyl)methyl]-N-[...]15MCF-7
  • Mechanistic Insights : Another research effort focused on the compound's interaction with specific receptors involved in cancer signaling pathways, revealing potential pathways through which it exerts its antiproliferative effects .

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